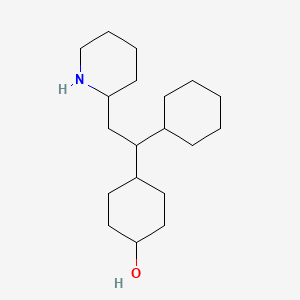![molecular formula C₁₅H₁₀D₇Cl₂N₃O₂ B1141242 1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole CAS No. 1246818-14-3](/img/structure/B1141242.png)
1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Übersicht
Beschreibung
This compound is part of a class of chemicals that have been studied for their potential applications and characteristics in chemistry and materials science. The interest in this specific molecule arises from its unique structure and potential for various chemical reactions and interactions.
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step processes, including the use of 1,3-dioxolane derivatives. For example, the synthesis and biological activities of some 2‐(Substituted‐phenyl)‐2‐methyl‐4‐(1,2,4‐triazole‐1‐yl)methane‐1,3‐dioxolane derivatives have been explored, indicating the process involves elemental analysis, IR, 1H NMR, and MS spectra (Jian et al., 2005).
Molecular Structure Analysis
The structural analysis of similar compounds, such as "Dichlorobis(1‐{[2‐(2,4‐dichlorophenyl)‐1,3‐dioxolan‐2‐yl]methyl}‐1H‐1,2,4‐triazole‐κN4)zinc(II)," reveals the molecular arrangement and interactions. This compound shows a slightly deformed tetrahedral coordination around the zinc atom, highlighting the complex structural characteristics that can be inferred for related compounds (Xue‐Qun Xie et al., 2006).
Chemical Reactions and Properties
The reactivity and interaction of similar molecules have been studied, showing that these compounds can engage in various chemical reactions. For example, the extraction of hydrochloric and nitric acid using related triazole compounds has been demonstrated to proceed through the formation of monosolvates in an exothermic process (Golubyatnikova et al., 2012).
Physical Properties Analysis
Physical properties, such as crystal structure and bonding interactions, have been detailed for compounds within the same family. The study of crystal structures, for instance, has revealed how weak intermolecular C-H⋯N hydrogen bonds and π-π interactions form a three-dimensional network, which stabilizes the crystal structure (Xu et al., 2008).
Chemical Properties Analysis
Chemical properties, including reactivity with acids and potential for forming complexes, have been explored. The extraction behaviors of precious metals like gold(III), palladium(II), and platinum(IV) using triazole derivatives from hydrochloric acid solutions suggest specific chemical properties that allow for such interactions (Khisamutdinov et al., 2007).
Wissenschaftliche Forschungsanwendungen
Extraction and Chemical Analysis
1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole has been studied for its properties in the extraction of acids. For instance, it has been used in the extraction of hydrochloric and nitric acid, showing that the extraction is an exothermic process with the formation of monosolvates (Golubyatnikova et al., 2012).
Biological Activities
This compound has demonstrated various biological activities. It was included in the synthesis of new triazole compounds containing 1,3-dioxolane, which showed fungicidal activities and plant growth regulation properties (Jian et al., 2005). Furthermore, several analogs of ketoconazole, a known antifungal agent, were synthesized using this compound, suggesting its potential in developing similar pharmaceuticals (Huang et al., 1997).
Applications in Fungicide Development
A significant application of this compound is in the development of fungicides. For instance, it has been used in synthesizing 1-(2-phenyl-1,3-dioxolan-2-ylmethyl)-1,2,4-triazoles, which showed promising results for controlling powdery mildew in gherkins and barley, and bean rust (Gestel et al., 1980).
Extraction of Precious Metals
This compound has also been utilized in the extraction of precious metals like gold(III), palladium(II), and platinum(IV) from hydrochloric acid solutions. The extraction follows the anion-exchange mechanism, and the compound has been proposed for use in extracting these metals (Khisamutdinov et al., 2007).
Agricultural Applications
In agriculture, its derivatives have been synthesized and shown to exhibit high fungicidal activities, highlighting its potential use in agricultural applications (Talismanov et al., 2007).
Safety And Hazards
Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials.
Please note that this is a general analysis based on the structure of the compound and common properties of its functional groups. For a detailed and accurate analysis, specific literature on this compound would be needed.
Eigenschaften
IUPAC Name |
1-[[2-(2,4-dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJLVHWMYQXCPB-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



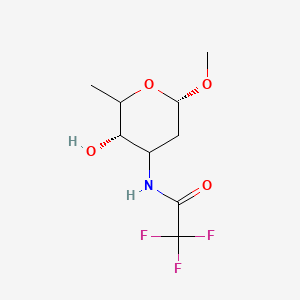
![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)
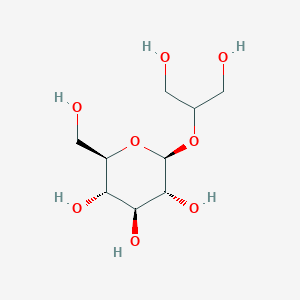

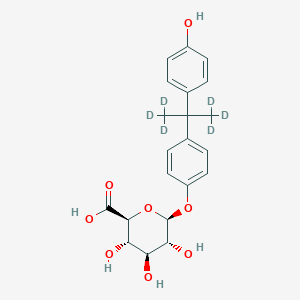
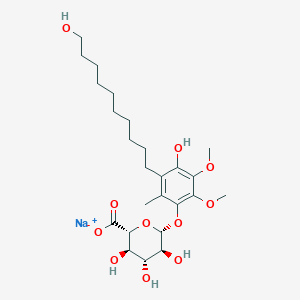


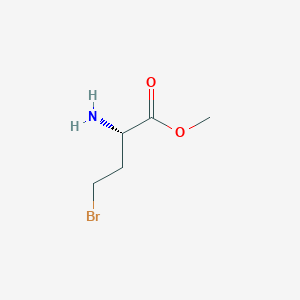
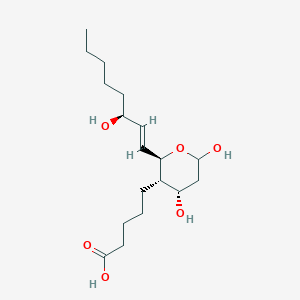

![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)
